(1Z)-N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide
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Overview
Description
(1Z)-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of 4-chloro-2-methylphenoxyacetic acid: This can be achieved through the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.
Acetylation: The 4-chloro-2-methylphenoxyacetic acid is then acetylated using acetic anhydride to form the acetylated intermediate.
Formation of Ethanimidamide: The final step involves the reaction of the acetylated intermediate with 4-nitroaniline under acidic conditions to form (1Z)-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and phenoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydroxylated derivatives.
Scientific Research Applications
(1Z)-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1Z)-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with similar structural features but different functional groups.
1H-1,2,3-Triazole-Tethered Isatin-Metronidazole Conjugates: These compounds share some structural similarities and are studied for their antimicrobial properties.
Uniqueness
(1Z)-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chloro-2-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5/c1-11-8-13(18)4-7-15(11)25-10-17(22)26-20-16(19)9-12-2-5-14(6-3-12)21(23)24/h2-8H,9-10H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLYLYAIKOBRIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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